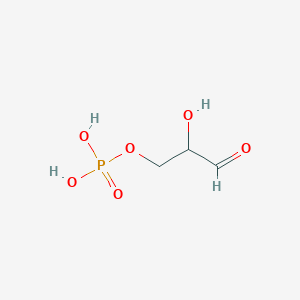

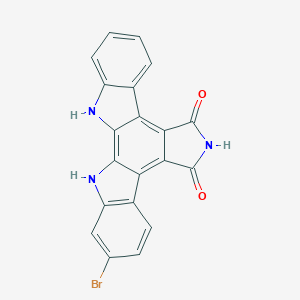

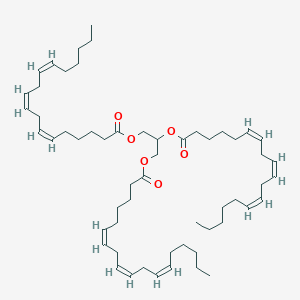

![molecular formula C14H15N5O3S2 B057757 4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]- CAS No. 192439-46-6](/img/structure/B57757.png)

4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a representative of new neonicotinoid insecticides . It can selectively act on the central nervous system of insects and is widely used to control sucking insect pests .

Synthesis Analysis

The synthesis of this compound involves a Mannich-type reaction . The reaction was catalyzed by several organic and inorganic bases at different reaction times and temperatures .Molecular Structure Analysis

The molecular formula of the compound is C4H8N4O3 . The molecular weight is 160.13 .Chemical Reactions Analysis

The compound undergoes photodegradation in an aqueous medium . This process was monitored by electrospray ionization mass spectrometry in the positive ion mode, ESI(+)-MS . The compound was continuously degraded under these experimental conditions .Physical And Chemical Properties Analysis

The compound has a boiling point of 290.9±50.0 °C and a density of 1.60±0.1 g/cm3 . Its pKa value is 6.53±0.20 .Scientific Research Applications

Synthesis and Intermediates

The compound 4H-1,3,5-Oxadiazin-4-imine and its derivatives are of significant interest due to their versatile applications in synthetic chemistry. Cheng Zu-wei (2006) highlighted the synthetic methods of thiamethoxam and its intermediates, presenting a comparison of main preparation ways and appraising their application prospects. This research suggests a promising future for these compounds through specific intermediate reagents, such as 2-chloro-5-chloromethylthiazol and 3-methyl-4-nitroimino-1,3,5-oxadiazinane, in synthetic processes (Cheng Zu-wei, 2006).

Biological Activities

The structural feature of the 1,3,4-oxadiazole ring, related to the compound , allows for effective binding with various enzymes and receptors in biological systems, eliciting a range of bioactivities. Research on 1,3,4-oxadiazole-based derivatives has shown significant therapeutic potentials across a wide spectrum of medicinal chemistry, including anticancer, antifungal, antibacterial, and other activities. This vast array of potential bioactivities underscores the importance of 1,3,4-oxadiazole and its derivatives in drug development and the broader field of medicinal chemistry (G. Verma et al., 2019).

Material Science and Metal-Ion Sensing

Oxadiazoles, including the 1,3,4-oxadiazole scaffolds, have broad applications beyond pharmacology, extending into polymers, material science, and organic electronics. Sharma et al. (2022) provided an extensive review on synthetic strategies for 1,3,4-oxadiazole derivatives and their utilization as potential chemosensors for metal-ions. This reflects the compound's relevance in developing fluorescent frameworks and highlights its significant role in sensing applications due to its high photoluminescent quantum yield and excellent thermal and chemical stability (D. Sharma et al., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

Given its environmental persistence and potential hazards, it is necessary to develop analytical tools for the monitoring of this compound . An electrochemical sensor is suitable for rapid and simple analyses of pesticides, which are likely to persist at a trace level in agro-environments, including agricultural products, soil, and water .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-' involves a multi-step process that includes the synthesis of intermediate compounds.", "Starting Materials": [ "2-Amino-5-methylthiazole", "Phenylthioacetic acid", "Sodium nitrite", "Sulfuric acid", "Sodium nitrate", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Acetone", "Sodium chloride", "N,N-Dimethylformamide", "Sodium carbonate", "Chloroform", "N,N-Dimethylacetamide", "Methanesulfonic acid", "Triethylamine", "4-Amino-1,2,5-oxadiazol-3-ol", "Acetic anhydride", "Sodium borohydride", "Methyl iodide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-(phenylthio)-5-methylthiazole", " - Dissolve 2-amino-5-methylthiazole (1.0 g) and phenylthioacetic acid (1.2 g) in methanol (20 mL) and add sulfuric acid (0.1 mL).", " - Heat the reaction mixture at 80°C for 4 hours.", " - Cool the reaction mixture and pour it into water (50 mL).", " - Extract the product with chloroform (3 x 20 mL).", " - Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product as a yellow solid.", "Step 2: Synthesis of 5-(phenylthio)-2-nitrobenzenesulfonic acid", " - Dissolve 2-(phenylthio)-5-methylthiazole (1.0 g) in concentrated sulfuric acid (10 mL) and add sodium nitrate (1.3 g) in small portions with stirring.", " - Heat the reaction mixture at 80°C for 2 hours.", " - Cool the reaction mixture and pour it into water (50 mL).", " - Add sodium bicarbonate until the pH is neutral and extract the product with chloroform (3 x 20 mL).", " - Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product as a yellow solid.", "Step 3: Synthesis of 5-(phenylthio)-2-nitrobenzenesulfonyl chloride", " - Dissolve 5-(phenylthio)-2-nitrobenzenesulfonic acid (1.0 g) in acetone (10 mL) and add thionyl chloride (1.5 mL).", " - Heat the reaction mixture at 60°C for 1 hour.", " - Cool the reaction mixture and evaporate the solvent to obtain the product as a yellow solid.", "Step 4: Synthesis of 5-(phenylthio)-2-nitrobenzene-1,3-diol", " - Dissolve 5-(phenylthio)-2-nitrobenzenesulfonyl chloride (1.0 g) in methanol (10 mL) and add 4-amino-1,2,5-oxadiazol-3-ol (0.8 g) and triethylamine (1.0 mL).", " - Heat the reaction mixture at 60°C for 4 hours.", " - Cool the reaction mixture and pour it into water (50 mL).", " - Extract the product with chloroform (3 x 20 mL).", " - Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product as a yellow solid.", "Step 5: Synthesis of 4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-", " - Dissolve 5-(phenylthio)-2-nitrobenzene-1,3-diol (1.0 g) in N,N-dimethylacetamide (10 mL) and add methanesulfonic acid (0.5 mL) and sodium carbonate (1.0 g).", " - Heat the reaction mixture at 80°C for 2 hours.", " - Cool the reaction mixture and pour it into water (50 mL).", " - Extract the product with ethyl acetate (3 x 20 mL).", " - Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product as a yellow solid.", " - Dissolve the product in a mixture of water (10 mL) and chloroform (10 mL) and add sodium bicarbonate until the pH is neutral.", " - Extract the product with chloroform (3 x 20 mL), dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product as a yellow solid." ] } | |

| 192439-46-6 | |

Molecular Formula |

C14H15N5O3S2 |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

(NZ)-N-[3-methyl-5-[(2-phenylsulfanyl-1,3-thiazol-5-yl)methyl]-1,3,5-oxadiazinan-4-ylidene]nitramide |

InChI |

InChI=1S/C14H15N5O3S2/c1-17-9-22-10-18(13(17)16-19(20)21)8-12-7-15-14(24-12)23-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3/b16-13- |

InChI Key |

DPRKJAQMHKISEQ-SSZFMOIBSA-N |

Isomeric SMILES |

CN\1COCN(/C1=N\[N+](=O)[O-])CC2=CN=C(S2)SC3=CC=CC=C3 |

SMILES |

CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)SC3=CC=CC=C3 |

Canonical SMILES |

CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)SC3=CC=CC=C3 |

| 192439-46-6 | |

Pictograms |

Environmental Hazard |

synonyms |

Tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-4H-1,3,5-oxadiazin-4-imine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)